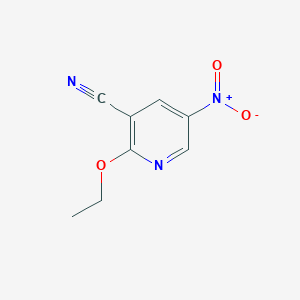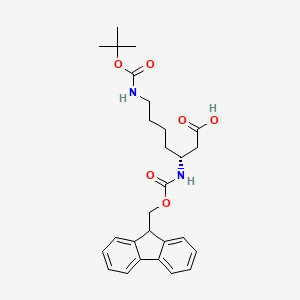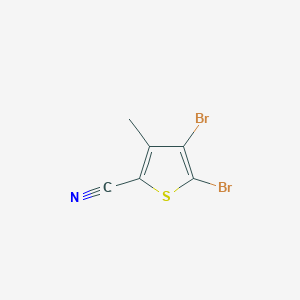
(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, also known as MBTBP, is a synthetic organic compound that has been widely used in scientific research for its various applications. It is a highly selective inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) and has been used to study the regulation of cholesterol metabolism, as well as to explore the role of ACAT in various disease states. MBTBP has also been used to study the effects of cholesterol reduction on cardiovascular disease, obesity, and other metabolic disorders.
Scientific Research Applications
Study on Synthesis of Biotin Intermediates : Research by Qin et al. (2014) focused on synthesizing intermediates related to biotin, a vital vitamin in metabolic processes, from L-cystine, achieving an overall yield of 67% through steps including esterification and protection of amine and thiol groups. This study underscores the importance of such intermediates in understanding and potentially enhancing the biosynthesis of essential nutrients (Qin et al., 2014).
Antimicrobial Potential of Substituted Phenyl Azetidines : Doraswamy and Ramana (2013) explored the synthesis of compounds with structural similarities, highlighting their potential as antimicrobial agents. Their method involved multiple steps, including the reaction of bromophenyl methyl cyanide and further transformations, which led to the creation of tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate and related compounds. These findings suggest the potential antimicrobial applications of such chemical structures (Doraswamy & Ramana, 2013).
Enantioselective Synthesis for Neuroexcitant Analogues : Research by Pajouhesh et al. (2000) into the synthesis of neuroexcitant analogues highlights the application of enantioselective methods to produce enantiomers of compounds related to neuroexcitation. The study emphasizes the use of glycine derivatives and enantiomerically pure intermediates, showcasing the relevance of such compounds in neuroscience research (Pajouhesh et al., 2000).
properties
IUPAC Name |
methyl (2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFQRJWLHKSHPZ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



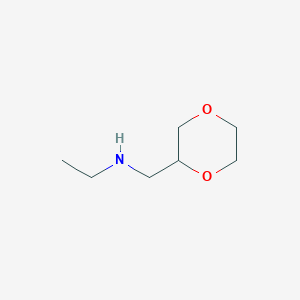
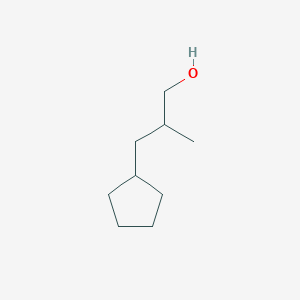
![2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B3120494.png)
![6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione](/img/structure/B3120500.png)
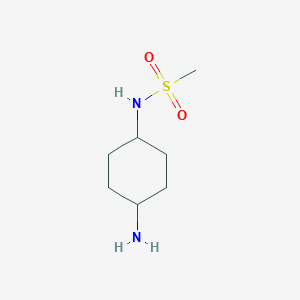
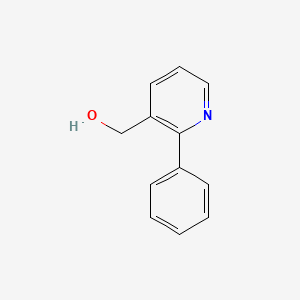
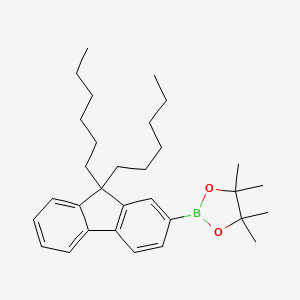
![1-[4-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B3120525.png)
![4-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3120529.png)

![6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3120546.png)
